molecular formula C6H9N3O2 B3287857 (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid CAS No. 848396-10-1

(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid

Cat. No.: B3287857
CAS No.: 848396-10-1
M. Wt: 155.15 g/mol
InChI Key: FWBXNMSLCRNZOV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid ( 848396-10-1) is a non-proteinogenic amino acid derivative of interest in medicinal chemistry and biochemical research . This compound features a chiral center in the (R)-configuration and possesses a molecular formula of C6H9N3O2 with a molecular weight of 155.15 g/mol . The presence of both an amino group, a carboxylic acid, and an imidazole ring makes it a versatile chiral building block for the synthesis of more complex molecules . Its structural similarity to natural amino acids suggests potential for use in developing enzyme inhibitors, receptor modulators, and other bioactive compounds . Researchers may employ this compound as a key intermediate in pharmaceutical development, particularly in creating targeted therapeutics where stereochemistry plays a critical role in biological activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-imidazol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXNMSLCRNZOV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704901
Record name 3-(1H-Imidazol-1-yl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848396-10-1
Record name 3-(1H-Imidazol-1-yl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for Synthesis and Derivatization of R 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid

Stereoselective Synthetic Pathways

The precise control of stereochemistry at the α-carbon is paramount in the synthesis of (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid. Modern synthetic strategies have largely moved away from classical resolution, favoring more elegant and efficient asymmetric approaches.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of α-amino acids. One of the most effective methods involves the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. This approach, pioneered by O'Donnell, allows for the construction of the chiral center with high enantioselectivity. organic-chemistry.org

In a typical synthesis, a glycine (B1666218) t-butyl ester Schiff base is alkylated with 1-(chloromethyl)-1H-imidazole in a biphasic system. The use of a chiral catalyst, often derived from Cinchona alkaloids, facilitates the stereoselective addition of the imidazole-containing fragment. organic-chemistry.orgiu.edu The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, directing the incoming electrophile to one face of the molecule, thereby establishing the desired (R)-configuration at the α-carbon. nih.gov Subsequent hydrolysis of the Schiff base and the ester group yields the target amino acid.

Catalyst TypeElectrophileTypical Yield (%)Enantiomeric Excess (ee %)
Chiral Phase-Transfer Catalyst (Cinchona alkaloid derivative)1-(chloromethyl)-1H-imidazole75-9090-98
Chiral Ni(II) Complex of Glycine Schiff Base1-(bromomethyl)-1H-imidazole70-85>95 (as diastereomeric complex)

This table presents representative data for asymmetric alkylation of glycine Schiff bases, a plausible method for the synthesis of the target compound.

Enzymatic Synthesis Approaches and Biocatalysis

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amino acids. Enzymes, operating under mild conditions, can offer unparalleled stereoselectivity. For the synthesis of this compound, two primary enzymatic strategies are particularly relevant: the use of transaminases and the kinetic resolution of a racemic mixture.

(R)-selective transaminases (ATAs) can catalyze the asymmetric amination of the corresponding α-keto acid, 3-(1H-imidazol-1-yl)-2-oxopropanoic acid, to directly yield the desired (R)-amino acid with high enantiopurity. mbl.or.krkoreascience.krnih.gov The selection or engineering of a transaminase with high activity and selectivity for this specific substrate is a key aspect of this approach. The reaction typically employs an inexpensive amino donor, such as isopropylamine (B41738) or D-alanine, and the pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com

Enzymatic kinetic resolution provides another viable route. In this method, a racemic mixture of 2-Amino-3-(1H-imidazol-1-YL)propanoic acid or its ester derivative is subjected to an enantioselective enzymatic reaction. For instance, a lipase (B570770) could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation. nih.govnih.gov Alternatively, an (S)-selective amino acid oxidase could be used to convert the unwanted (S)-enantiomer into the corresponding α-keto acid, which can then be separated from the desired (R)-amino acid.

Enzyme TypeReaction TypeSubstrateProductTypical Enantiomeric Excess (ee %) of Product
(R)-TransaminaseAsymmetric Amination3-(1H-imidazol-1-yl)-2-oxopropanoic acidThis compound>99
Lipase (e.g., from Candida antarctica)Kinetic Resolution (Acylation)rac-2-Amino-3-(1H-imidazol-1-YL)propanoic acid methyl esterThis compound methyl ester>95
(S)-Amino Acid OxidaseKinetic Resolution (Oxidation)rac-2-Amino-3-(1H-imidazol-1-YL)propanoic acidThis compound>99

This table illustrates potential enzymatic routes for the synthesis of the target compound based on established biocatalytic methods.

Chemoenzymatic Strategies

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis to create efficient and elegant synthetic routes. A powerful chemoenzymatic approach for the synthesis of this compound is deracemization. This process converts a racemic mixture of the amino acid into a single enantiomer, theoretically achieving a 100% yield.

One such strategy involves the use of two enzymes in a cyclic process. For instance, the racemic amino acid can be treated with an (S)-selective amino acid oxidase, which converts the (S)-enantiomer to the corresponding α-keto acid. mdpi.com Simultaneously, an (R)-selective transaminase, along with an appropriate amino donor, converts the α-keto acid back into the (R)-amino acid. mdpi.com This effectively transforms the entire racemic mixture into the desired (R)-enantiomer.

Another chemoenzymatic approach could involve the chemical synthesis of the racemic amino acid followed by an enzymatic kinetic resolution as described in the previous section. nih.gov This strategy is particularly useful when the chemical synthesis of the racemic starting material is highly efficient and cost-effective.

Synthesis of Analogs and Modified Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Modifications can be targeted at the imidazole (B134444) ring, the N-terminus, or the C-terminus.

Imidazole Ring Modifications and Their Synthetic Routes

Modification of the imidazole ring can significantly alter the electronic and steric properties of the amino acid. Substituents can be introduced at the 2-, 4-, or 5-positions of the imidazole ring.

One synthetic approach involves the initial synthesis of a substituted imidazole, which is then used to alkylate a glycine derivative in an asymmetric fashion, as described in section 2.1.1. For example, to synthesize a 2-methyl-substituted analog, 1-(chloromethyl)-2-methyl-1H-imidazole would be used as the electrophile.

Alternatively, for certain modifications, it may be more feasible to construct the substituted imidazole ring from an acyclic precursor that already contains the chiral amino acid backbone. For instance, a suitably protected derivative of (R)-2,3-diaminopropanoic acid could serve as a starting material for the construction of the imidazole ring through condensation with appropriate reagents. nih.gov

Imidazole SubstituentPotential Synthetic RouteKey Reagents
2-MethylAsymmetric alkylation of glycine Schiff base1-(chloromethyl)-2-methyl-1H-imidazole, Chiral Phase-Transfer Catalyst
4-BromoElectrophilic bromination of a protected derivativeN-Bromosuccinimide
5-NitroNitration of a protected derivativeNitric acid, Sulfuric acid

This table outlines plausible synthetic strategies for imidazole ring-modified analogs.

N-Terminal and C-Terminal Derivatization Strategies

The amino and carboxylic acid functional groups of this compound provide convenient handles for derivatization.

N-Terminal Derivatization: The primary amine can be readily acylated to form amides or protected with common protecting groups such as the tert-butoxycarbonyl (Boc) group. organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This protection is often a necessary step in peptide synthesis or for other transformations where the nucleophilicity of the amino group needs to be masked.

C-Terminal Derivatization: The carboxylic acid can be converted to a variety of derivatives, most commonly esters. Esterification can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane. mdpi.comresearchgate.net Methyl and ethyl esters are common derivatives that can be used to protect the carboxylic acid or to modify the pharmacokinetic properties of a molecule.

DerivatizationReagentProduct
N-Acylation (Boc protection)Di-tert-butyl dicarbonate (Boc₂O), Base(R)-2-((tert-butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid
C-Terminal Esterification (Methyl ester)Methanol, Thionyl chloride(R)-methyl 2-amino-3-(1H-imidazol-1-yl)propanoate

This table provides examples of common N-terminal and C-terminal derivatization reactions.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of complex molecules like this compound can benefit significantly from these approaches.

One prominent green chemistry strategy involves replacing conventional volatile organic solvents (VOCs) with safer, more environmentally benign alternatives. mdpi.com Deep Eutectic Solvents (DESs), which are mixtures of compounds like choline (B1196258) chloride and urea (B33335) or glycerol, have emerged as effective media for various chemical reactions. mdpi.com Research on the synthesis of 2-aminoimidazoles has shown that using a DES mixture can dramatically reduce reaction times (from 12 hours to 4-6 hours) compared to traditional solvents like anhydrous THF, while also allowing for simpler product isolation and the potential for solvent recycling. mdpi.com This methodology avoids the use of toxic and volatile solvents, aligning with the core tenets of green chemistry. mdpi.com

Another advanced technique contributing to greener synthesis is the use of non-traditional activation methods, such as high hydrostatic pressure (barochemistry). rsc.org High-pressure chemistry can initiate or accelerate reactions, often without the need for heat, thereby saving energy. This method is particularly useful for transformations where mechanical compression can facilitate bond formation. rsc.org While still an emerging field for the synthesis of Active Pharmaceutical Ingredients (APIs), high-pressure instruments are robust and suitable for both batch and flow operations, offering a promising avenue for greener production pathways. rsc.org

The table below contrasts traditional synthetic methods with green chemistry alternatives that could be applied to the synthesis of this compound.

Synthetic AspectTraditional ApproachGreen Chemistry AlternativePrimary Benefit
SolventVolatile Organic Solvents (e.g., THF, Dichloromethane)Deep Eutectic Solvents (DES), Water, Supercritical FluidsReduced toxicity, waste, and environmental impact. mdpi.com
Reaction TimeOften requires long reaction times (e.g., 10-12 hours) under reflux. mdpi.comReduced reaction times (e.g., 4-6 hours) in DES. mdpi.comIncreased efficiency and energy savings.
Activation MethodConventional heating (reflux)High Hydrostatic Pressure (HHP), Microwaves, UltrasoundReduced energy consumption and potentially higher yields. rsc.org
CatalysisHomogeneous metal catalysts (often difficult to remove)Heterogeneous catalysts, Biocatalysts (enzymes)Easier catalyst separation and recycling, milder reaction conditions.

Biosynthetic and Catabolic Pathways of R 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid

Enzymatic Mechanisms of Histidine Biosynthesis

The biosynthesis of L-histidine is a complex, unbranched pathway consisting of ten enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine. nih.gov This pathway is remarkably conserved across different biological domains. researchgate.net The process has been extensively studied in model organisms such as Escherichia coli and Salmonella typhimurium. researchgate.netasm.org

The pathway begins with the condensation of ATP and PRPP, a reaction catalyzed by ATP-phosphoribosyl transferase. wikipedia.orgbioone.org Subsequent steps involve the opening of the purine (B94841) ring of ATP, isomerization, and a series of transformations that ultimately form the imidazole (B134444) ring characteristic of histidine. nih.govasm.org The final two steps, the oxidation of L-histidinol to L-histidinal and then to L-histidine, are catalyzed by the bifunctional enzyme histidinol (B1595749) dehydrogenase. nih.govnih.gov Interestingly, in organisms like E. coli, eight gene products catalyze the ten steps, as some enzymes are bifunctional. wikipedia.org For instance, the HisB enzyme catalyzes both the dehydration of imidazole glycerol-phosphate and the dephosphorylation of L-histidinol phosphate (B84403). asm.orgnih.gov

Table 1: Key Enzymes in L-Histidine Biosynthesis

Step Enzyme Name Gene (E. coli) Function
1 ATP-phosphoribosyl transferase HisG Condenses ATP and PRPP to form phosphoribosyl-ATP. wikipedia.orgasm.org
2 Phosphoribosyl-ATP pyrophosphohydrolase HisI (C-term) Hydrolyzes phosphoribosyl-ATP to phosphoribosyl-AMP (PRAMP). wikipedia.orgasm.org
3 Phosphoribosyl-AMP cyclohydrolase HisI (N-term) Opens the purine ring of PRAMP. asm.orgnih.gov
4 N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase HisA Isomerizes the ProFAR intermediate. nih.gov
5 Imidazole glycerol-phosphate synthase HisF/HisH Catalyzes ring closure to form imidazole glycerol-phosphate (IGP) and AICAR. bioone.org
6 Imidazoleglycerol-phosphate dehydratase HisB (C-term) Dehydrates IGP to imidazole acetol-phosphate (IAP). nih.gov
7 L-histidinol-phosphate aminotransferase HisC Transfers an amino group from glutamate (B1630785) to IAP to form L-histidinol phosphate. asm.orgnih.gov
8 Histidinol-phosphate phosphatase HisB (N-term) Dephosphorylates L-histidinol phosphate to L-histidinol. nih.govnih.gov

Regulation of Biosynthetic Enzymes

Given the high energy cost of histidine synthesis, the pathway is subject to tight and multi-layered control. researchgate.net The primary regulatory mechanism is allosteric feedback inhibition of the first enzyme, ATP-phosphoribosyl transferase (HisG). wikipedia.orgbiophysics.org The final product, L-histidine, binds to a regulatory site on the enzyme, distinct from the active site, causing a conformational change that inhibits its catalytic activity. bioone.orgbiophysics.org This ensures that the cell does not expend energy synthesizing histidine when it is already abundant.

In addition to feedback inhibition, the expression of the histidine biosynthesis genes is also regulated. In bacteria like S. typhimurium and E. coli, the his genes are organized into a single unit called an operon. researchgate.netuwaterloo.ca The expression of this operon is controlled by a mechanism known as transcription attenuation. researchgate.net This process involves a leader region in the mRNA that can form different secondary structures depending on the availability of charged histidyl-tRNA, thereby controlling whether transcription proceeds through the structural genes or terminates prematurely. researchgate.netresearchgate.net In yeast, histidine biosynthesis is regulated by a general amino acid control mechanism involving the transcription factor GCN4p, which activates the expression of amino acid biosynthetic genes in response to amino acid starvation. bioone.org

Structural Biology of Key Biosynthetic Enzymes

Significant progress has been made in understanding the three-dimensional structures of the histidine biosynthetic enzymes, providing deep insights into their catalytic mechanisms and regulation. asm.orgichb.pl Most of the enzymes in the pathway have had their structures determined by techniques such as X-ray crystallography. asm.orgasm.org

ATP-phosphoribosyl transferase (HisG), the key regulatory enzyme, is a hexameric complex. bioone.orgbiophysics.org Structural studies have revealed that the binding of the allosteric inhibitor, histidine, to the regulatory domains induces a large conformational change that is transmitted over a long distance to the active sites, thereby inhibiting the enzyme. biophysics.org The structures of bifunctional enzymes, such as HisB, show distinct domains for each catalytic activity. researchgate.net For example, the HisB protein has an amino-terminal domain responsible for phosphatase activity and a carboxyl-terminal domain that catalyzes the dehydration of imidazole glycerol-phosphate. nih.govuwaterloo.ca In some organisms, these activities are carried out by separate proteins. researchgate.net The study of these enzyme structures is crucial for understanding their evolution and for the potential development of specific inhibitors, such as herbicides, that target these essential pathways in plants and microorganisms. ichb.plwhiterose.ac.uk

Degradation Pathways and Intermediates

The primary catabolic pathway for L-histidine in prokaryotes and eukaryotes converts it into glutamate, which can then enter the citric acid cycle for energy production or be used in other metabolic pathways. wikipedia.orgnews-medical.net This pathway involves four key enzymatic steps. reactome.org In mammals, this degradation occurs mainly in the liver and skin. nih.gov

The pathway is initiated by the enzyme histidine ammonia-lyase (also known as histidase), which removes the alpha-amino group to form urocanic acid. wikipedia.orgnih.gov Urocanase then hydrates urocanic acid to form 4-imidazolone-5-propionate. wikipedia.org This intermediate is subsequently hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU). wikipedia.org In the final step, the formimino group is transferred from FIGLU to tetrahydrofolate (THF), a reaction catalyzed by glutamate formiminotransferase, producing glutamate and 5-formiminotetrahydrofolate. news-medical.netnih.gov

Table 2: Enzymes of the Principal L-Histidine Catabolic Pathway

Step Enzyme Name Function Intermediate Product
1 Histidine ammonia-lyase (Histidase) Non-oxidative deamination of L-histidine. wikipedia.orgnih.gov Urocanic acid
2 Urocanase Hydration of urocanic acid. wikipedia.org 4-imidazolone-5-propionate
3 Imidazolonepropionase Hydrolysis of 4-imidazolone-5-propionate. wikipedia.org N-formiminoglutamate (FIGLU)

Molecular Mechanisms of Histidine Catabolism

The catabolism of histidine involves several unique chemical reactions. The first step, catalyzed by histidase, is a non-oxidative deamination that forms a double bond, resulting in trans-urocanate. wikipedia.orgnih.gov The urocanase-catalyzed reaction involves the hydration of this double bond. youtube.com The subsequent ring cleavage by imidazolonepropionase is a hydrolytic reaction. wikipedia.org The final step is a critical link between amino acid catabolism and one-carbon metabolism, as it involves the transfer of a formimino group to tetrahydrofolate (THF). news-medical.netcreative-proteomics.com This highlights the integration of different metabolic pathways within the cell. Deficiencies in the enzymes of this pathway can lead to metabolic disorders; for instance, a lack of histidase activity results in histidinemia, characterized by elevated levels of histidine in the blood and urine. nih.gov

Genetic Regulation of Catabolic Enzymes

In bacteria such as Pseudomonas putida and Klebsiella aerogenes, the genes responsible for histidine degradation, known as the histidine utilization (hut) genes, are organized into operons. researchgate.net The expression of these operons is highly regulated. researchgate.net The primary mechanism is induction by the substrate, L-histidine, or the first intermediate, urocanate. researchgate.net This ensures that the catabolic enzymes are only synthesized when their substrate is available.

Furthermore, the hut operons are subject to catabolite repression. researchgate.net This is a global regulatory mechanism that prevents the cell from synthesizing enzymes for the degradation of less-preferred carbon and nitrogen sources when a more favorable source, such as glucose or ammonia, is present. researchgate.net This regulation allows bacteria to prioritize their metabolic activities for optimal growth.

Compartmentalization of Metabolic Pathways

In eukaryotic organisms, metabolic pathways are often segregated into specific cellular compartments or organelles, which allows for more efficient regulation and prevents interference between competing pathways. Histidine metabolism is an example of this compartmentalization.

In plants and fungi, the biosynthesis of histidine is believed to occur within specific organelles. bioone.orgichb.pl For instance, in plant cells, evidence suggests that the pathway is localized to the chloroplasts, which are also the site of other amino acid and fatty acid synthesis pathways. ichb.pl

In mammals, the catabolism of histidine is tissue-specific. The primary sites of histidine degradation are the liver and the skin, where the initial enzyme, histidase, is predominantly expressed. nih.gov Other metabolic fates of histidine also show compartmentalization. For example, the decarboxylation of histidine to histamine (B1213489) occurs in specific cells like mast cells and certain neurons, while the synthesis of carnosine (a dipeptide of beta-alanine (B559535) and histidine) occurs mainly in muscle and brain tissue. nih.govmdpi.com This spatial separation of metabolic activities allows for specialized functions of histidine and its derivatives in different parts of the body.

Molecular Interactions and Mechanistic Roles of R 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid

Role in Protein Structure and Function

The unique properties of the imidazole (B134444) moiety, if this compound were incorporated into a polypeptide chain, would allow it to play significant roles in defining protein architecture and function.

Protonation State Dynamics and Catalytic Roles in Enzymes

The imidazole ring of the compound has a pKa value near physiological pH, similar to histidine's side chain which is approximately 6.0. wikipedia.orgresearchgate.net This allows it to exist in both protonated (positively charged) and deprotonated (neutral) states within a biological pH range. meihonglab.com This dynamic equilibrium is crucial for its function in enzymes, enabling it to act as both a proton donor (a general acid) and a proton acceptor (a general base). arizona.edumadsci.org This versatility is fundamental to many enzymatic reaction mechanisms, where the imidazole group can facilitate proton transfer, a process known as a "proton shuttle". wikipedia.orggsu.edu The specific pKa can be finely tuned by the local microenvironment within the protein, varying from as low as 3 to as high as 9. nih.gov

Table 1: Protonation States of the Imidazole Moiety
pH relative to pKaPredominant StateChargeFunctional Role
pH < pKa (e.g., pH < 6.0)Protonated (Imidazolium)Positive (+1)General Acid (Proton Donor)
pH > pKa (e.g., pH > 6.0)Deprotonated (Imidazole)Neutral (0)General Base (Proton Acceptor), Nucleophile

Coordination Chemistry in Metalloenzymes

The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions. madsci.org This makes the compound, like histidine, a key residue in the active sites of metalloenzymes. youtube.com The imidazole nitrogens can act as Lewis bases, donating lone-pair electrons to form coordinate covalent bonds with a wide variety of divalent transition metals, including zinc, copper, iron, and manganese. mdpi.commdpi.com This coordination is vital for:

Structural Integrity: Holding the metal ion in the precise geometry required for catalysis. madsci.org

Catalytic Activity: Activating the metal ion to function as a Lewis acid or participate in redox reactions. For instance, in carbonic anhydrase, three histidine residues coordinate a zinc ion, which is essential for the hydration of carbon dioxide. gsu.edu

Substrate Binding: Orienting the substrate for reaction by binding it to the metal center.

Table 2: Examples of Metal Ion Coordination by Imidazole in Enzymes
MetalloenzymeMetal IonRole of Imidazole-Metal Complex
Carbonic AnhydraseZn²⁺Positions a water molecule for nucleophilic attack on CO₂. gsu.edu
Hemoglobin/MyoglobinFe²⁺Forms the axial base, crucial for reversible oxygen binding. gsu.edu
Superoxide DismutaseCu²⁺, Zn²⁺Facilitates the disproportionation of superoxide radicals. nih.gov
Cytochrome c OxidaseCu²⁺Participates in the electron transport chain. researchgate.net

Post-Translational Modifications Involving (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic Acid Residues

Post-translational modifications (PTMs) are covalent changes to amino acid residues after protein synthesis that expand their functional diversity. nih.gov The imidazole ring of histidine residues can undergo several types of PTMs, and it is plausible that the imidazole ring of this compound could be a substrate for similar enzymatic modifications.

One of the most significant PTMs is phosphorylation , the addition of a phosphate (B84403) group. mdpi.com Histidine phosphorylation, while less studied than on serine, threonine, or tyrosine, plays a key role in signal transduction pathways, particularly in prokaryotes. mdpi.comresearchgate.net The phosphate group can be attached to either of the nitrogen atoms in the imidazole ring, and this modification is typically labile and sensitive to acid and heat. mdpi.com Other potential modifications include methylation and adduction with molecules like nitro-fatty acids. researchgate.netnih.gov

Enzyme Active Site Chemistry

The chemical reactivity of the imidazole moiety makes it a frequent and versatile participant in the catalytic mechanisms at the active sites of enzymes. study.com

Nucleophilic and General Acid/Base Catalysis by the Imidazole Moiety

As discussed, the ability of the imidazole ring to shuttle protons is central to its role in general acid-base catalysis. purdue.edunih.gov In its deprotonated, neutral form, the lone pair of electrons on one of its nitrogen atoms makes it an effective nucleophile. arizona.edu This dual capability is famously exemplified in the catalytic triad of serine proteases like chymotrypsin. nih.gov

In the chymotrypsin active site, a catalytic triad of Aspartate-102, Histidine-57, and Serine-195 work in concert to hydrolyze peptide bonds. wikipedia.orgpearson.com

General Base: The imidazole ring of Histidine-57 accepts a proton from the hydroxyl group of Serine-195. wikipedia.org

Nucleophile Activation: This proton abstraction makes the serine's oxygen a much stronger nucleophile.

Nucleophilic Attack: The activated serine attacks the carbonyl carbon of the substrate's peptide bond. wikipedia.org

General Acid: The now-protonated imidazolium ion of Histidine-57 donates its proton to the leaving group, facilitating the cleavage of the peptide bond. wikipedia.org

Substrate Binding and Recognition Mechanisms

Beyond its direct catalytic involvement, the imidazole side chain contributes significantly to the binding and recognition of substrates within the enzyme's active site. Its ability to engage in a variety of non-covalent interactions allows for both specificity and affinity. These interactions include:

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (when protonated) and a hydrogen bond acceptor (when neutral), allowing it to form precise interactions with substrates. acs.org

Aromatic Stacking: The flat, aromatic nature of the imidazole ring allows it to participate in stacking interactions with other aromatic rings in substrates or cofactors.

Electrostatic Interactions: The ability to carry a positive charge when protonated allows for favorable electrostatic interactions with negatively charged groups on a substrate.

This versatility in forming multiple types of interactions is a primary reason why histidine, and by extension compounds with an imidazole moiety, are so crucial for the function of many proteins. study.com

Molecular Buffering Capacities in Biological Systems

The ability of biological systems to maintain a stable intracellular and extracellular pH is crucial for life, as most biochemical processes are pH-dependent unc.edu. This compound, an isomer of the amino acid histidine, possesses functional groups that enable it to act as a molecular buffer, particularly within the physiological pH range. Its buffering capacity is almost entirely attributable to the imidazole ring of its side chain, a characteristic it shares with histidine, which is a major buffering component of proteins at physiological pH meatscience.org.

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations libretexts.org. A compound is an effective buffer within approximately one pH unit of its pKa libretexts.org. This compound has three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole ring. The pKa of the imidazole side chain in histidine-containing compounds typically falls between 5.5 and 7.5 meatscience.orgwindows.net. This proximity to the neutral pH of most biological fluids (typically 7.2-7.4) makes the imidazole group an exceptionally efficient physiological buffer madsci.org.

The mechanism of buffering involves the nitrogen atoms in the imidazole ring, which can accept or donate a proton (H⁺). This reversible protonation allows the molecule to neutralize excess acid or base, thereby resisting significant changes in pH.

In the presence of excess acid (lower pH): The unprotonated nitrogen atom on the imidazole ring can accept a proton, forming a positively charged imidazolium ion. This removes free H⁺ from the solution, preventing a drop in pH.

In the presence of excess base (higher pH): The protonated nitrogen atom on the imidazolium ion can donate its proton, which then neutralizes the added base (e.g., by reacting with OH⁻ to form water). This prevents a rise in pH.

Due to this property, histidine residues in proteins, such as hemoglobin, and histidine-containing dipeptides like carnosine, play a vital role in the buffering capacity of blood and muscle tissue derangedphysiology.comresearchgate.net. The buffering capacity of muscle has been correlated with the concentration of such histidine-containing compounds meatscience.org. While specific research on the buffering capacity of this compound is not extensively detailed in the literature, its structural similarity to histidine strongly indicates it would function as an effective buffer in biological systems.

The table below outlines the approximate pKa values for the ionizable groups in a histidine-like structure, illustrating the unique position of the imidazole group as a buffer at physiological pH.

Ionizable GroupGeneral StructureApproximate pKaBuffering RangePrimary State at Physiological pH (~7.4)
α-Carboxyl Group-COOH~1.8 - 2.2AcidicDeprotonated (-COO⁻)
Imidazole Ring-C₃H₃N₂~6.0 - 7.0Near-NeutralPartially Protonated/Deprotonated
α-Amino Group-NH₃⁺~9.0 - 9.4BasicProtonated (-NH₃⁺)

Advanced Analytical and Spectroscopic Characterization of R 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation.

For this compound, ¹H and ¹³C NMR spectra are fundamental for structural verification. The ¹H NMR spectrum would show distinct signals for each unique proton environment, including those on the imidazole (B134444) ring, the aliphatic chain, and the amino group. The chemical shifts, integration of signal areas, and spin-spin coupling patterns allow for the unambiguous assignment of each proton. Similarly, ¹³C NMR provides data on the carbon skeleton. While specific spectral data for this exact compound is not widely published, analysis of closely related triazolpropanoic acid derivatives demonstrates the power of this technique. For instance, in analogous compounds, the alpha-proton (α-H) typically appears as a triplet, and the protons of the methylene (B1212753) bridge between the amino acid core and the heterocyclic ring show characteristic splitting patterns. frontiersin.orgfrontiersin.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom PositionNucleusPredicted Chemical Shift (ppm)Multiplicity (¹H NMR)Notes
Carboxyl (COOH)¹³C170 - 180-Chemical shift is highly dependent on solvent and pH.
Alpha-Carbon (α-C)¹³C50 - 60-Chiral center attached to amino and carboxyl groups.
Alpha-Proton (α-H)¹H3.5 - 4.5Doublet of doublets (dd) or Triplet (t)Coupling to β-protons.
Beta-Carbon (β-C)¹³C45 - 55-Methylene carbon linking to the imidazole ring.
Beta-Protons (β-H₂)¹H4.0 - 5.0Multiplet (m)Diastereotopic protons, coupling to α-H and each other.
Imidazole C2¹³C135 - 145-Carbon between the two nitrogen atoms.
Imidazole H2¹H7.5 - 8.5Singlet (s)
Imidazole C4/C5¹³C115 - 130-
Imidazole H4/H5¹H7.0 - 8.0Doublet (d) or Singlet (s)Chemical shifts depend on the specific position (4 or 5).

Isotope-Edited NMR for Ligand-Protein Interactions

To study the interaction of this compound with protein targets, isotope-edited NMR techniques are exceptionally powerful. These methods require the strategic incorporation of stable isotopes, such as ¹³C or ¹⁵N, into the amino acid. isotope.com This labeling allows the signals from the ligand to be distinguished from the thousands of signals originating from a much larger protein molecule.

A common experiment is the ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) spectrum, which maps the chemical shifts of nitrogen-bound protons. When an unlabeled protein is titrated with ¹⁵N-labeled this compound, changes in the chemical shifts of specific amino acid residues in the protein's active site can be monitored. These chemical shift perturbations (CSPs) identify the binding site and can be used to determine the binding affinity (Kd) of the interaction. This approach provides a detailed map of the protein-ligand interface at the residue level.

Solid-State NMR Applications

While solution NMR is ideal for studying soluble molecules, solid-state NMR (ssNMR) provides atomic-level information on materials in the solid phase. This is particularly useful for studying this compound in its crystalline powder form or when it is bound to a very large, immobile biological assembly such as a membrane protein or a fibrillar aggregate, which would not yield high-resolution spectra in solution.

Solid-state NMR can determine the conformation and packing of the molecule in a crystal lattice. Furthermore, it can be used to study the structure and dynamics of the ligand when it is bound to a protein target that has been studied in a solid or semi-solid state, such as in lipid bilayers or as a microcrystalline sample. This provides structural data in environments that more closely mimic physiological conditions for certain classes of proteins.

Mass Spectrometry (MS) Techniques for Metabolomics and Proteomics Research

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of compounds, identifying unknown substances, and quantifying known ones with high sensitivity and specificity.

LC-MS/MS for Pathway Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a key technology in metabolomics for identifying and quantifying small molecules in complex biological samples like plasma, urine, or cell extracts. nih.govnih.gov This technique first separates compounds using liquid chromatography and then uses two stages of mass analysis for detection. The first stage selects the precursor ion of the target molecule—in this case, protonated this compound ([M+H]⁺)—and the second stage fragments this ion and analyzes the resulting product ions.

This highly specific fragmentation pattern acts as a molecular fingerprint. In a research setting, if this compound were administered to a biological system, LC-MS/MS could be used to track its absorption, distribution, metabolism, and excretion (ADME). By developing methods to detect not only the parent compound but also its potential metabolites (e.g., hydroxylated or glucuronidated forms), researchers can elucidate its metabolic pathways. purdue.edumdpi.com This is critical for understanding its biological activity and fate in vivo.

High-Resolution MS for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. wiley-vch.de This capability is vital for isotopic tracing studies, where researchers use compounds labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to follow their metabolic fate. researchgate.netotsuka.co.jp

For example, a synthesized version of this compound uniformly labeled with ¹³C could be introduced into a cell culture. tmiclinode.com After a period of incubation, metabolites would be extracted and analyzed by HRMS. The high mass accuracy allows the instrument to distinguish between unlabeled metabolites and those that have incorporated ¹³C atoms from the tracer compound. This enables the unambiguous identification of metabolic products and provides a quantitative measure of flux through specific biochemical pathways involving the compound. Data from analogous compounds show the ability of HRMS to confirm elemental composition by matching the experimentally found exact mass to the calculated mass with high precision. frontiersin.org

Interactive Table: Illustrative High-Resolution Mass Spectrometry Data
CompoundFormulaCalculated [M+H]⁺ (Da)Found [M+H]⁺ (Da)Error (ppm)
This compoundC₆H₁₀N₃O₂⁺156.0768156.0765-1.9
¹³C-labeled Isotope Tracer¹³C₆H₁₀N₃O₂⁺162.0970162.0967-1.8
Putative Hydroxylated MetaboliteC₆H₁₀N₃O₃⁺172.0717172.0714-1.7

Note: "Found" and "Error" values are hypothetical examples to illustrate typical HRMS data.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Protein-Bound States

Determining the three-dimensional structure of this compound when bound to its protein target is the ultimate goal for understanding its mechanism of action at an atomic level. X-ray crystallography and cryo-EM are the leading techniques for this purpose.

X-ray Crystallography is a technique used to determine the atomic and molecular structure of a crystal. In the context of a protein-ligand complex, researchers first need to grow a high-quality crystal of the target protein that has been co-crystallized with or soaked in a solution of this compound. This crystal is then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined. rcsb.org The final structure reveals the precise orientation of the ligand in the binding pocket, its conformational state, and the specific non-covalent interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) it forms with the protein residues. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or those that are difficult to crystallize. In single-particle cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture thousands of two-dimensional images of the individual particles from different angles. These images are computationally aligned and averaged to reconstruct a three-dimensional electron density map of the complex. While historically used for very large assemblies, recent advances have pushed the resolution of cryo-EM to atomic levels for increasingly smaller proteins, making it a viable method for visualizing the binding of small molecules like this compound to its target.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the three-dimensional structure of chiral molecules in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can reveal information about the secondary structure of peptides and proteins, as well as the conformational preferences of smaller chiral molecules like this compound.

The CD spectrum of this compound is influenced by the electronic transitions of its chromophores, namely the carboxyl group and the imidazole ring. The spatial arrangement of these groups relative to the chiral center dictates the sign and magnitude of the CD signals. Conformational studies of histidine and its derivatives have shown that the CD spectrum is sensitive to the ionization state of the carboxyl, amino, and imidazole groups, as well as the rotational conformation (rotamers) around the Cα-Cβ bond of the side chain nih.gov.

Research on histidine-containing peptides has demonstrated that changes in pH and temperature can significantly alter the CD spectrum, reflecting shifts in the conformational equilibrium nih.gov. For instance, the protonation state of the imidazole ring can influence its electronic properties and its interaction with the rest of the molecule, leading to observable changes in the CD signal.

A hypothetical conformational study of this compound using CD spectroscopy might involve acquiring spectra under varying pH and temperature conditions. The data could be presented as follows:

ParameterConditionObserved CD Signal (Wavelength, nm)Interpretation
pH2.0Positive Cotton effect at ~210 nmPredominantly protonated form, specific side-chain conformation favored.
pH7.4Weaker positive or negative Cotton effect at ~215 nmZwitterionic form, potential for multiple co-existing conformations.
pH10.0Negative Cotton effect at ~220 nmDeprotonated form, altered electronic transitions affecting the chiroptical properties.
Temperature25°CBaseline spectrumReference conformational state.
Temperature75°CChange in ellipticityShift in conformational equilibrium towards higher energy states.

This table is illustrative and presents hypothetical data based on known principles of CD spectroscopy and the behavior of similar amino acids.

By analyzing these spectral changes, researchers can deduce the predominant solution-state conformations and the thermodynamic parameters associated with conformational transitions. Such studies are crucial for understanding how the molecule might interact with biological targets.

Computational and Theoretical Studies of R 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its reactivity and interactions. These methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons and predict key chemical properties.

Protonation Equilibria and pKa Predictions

The protonation state of (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is crucial to its biological activity and solubility. The molecule possesses three ionizable sites: the carboxylic acid group, the amino group, and the imidazole (B134444) ring. Predicting the acid dissociation constants (pKa) for these sites is a primary goal of QM calculations.

Theoretical pKa prediction is often approached using a thermodynamic cycle that separates the deprotonation reaction into gas-phase and solvation components. The gas-phase free energy of deprotonation is calculated at a high level of theory, while the solvation free energies of the protonated and deprotonated species are determined using continuum solvent models (like PCM or SMD) or explicit solvent simulations. researchgate.net Hybrid QM/MM approaches can also be employed, where the molecule of interest is treated with quantum mechanics and the surrounding solvent with molecular mechanics. researchgate.net

Table 1: Representative pKa Prediction Methods and Expected Accuracy

MethodDescriptionTypical RMSE (pKa units)
DFT + Continuum Solvent Model Calculates gas-phase deprotonation energy with DFT and solvation energy with a polarizable continuum model.0.8 - 1.5
Hybrid QM/MM Treats the solute with QM and the explicit solvent with MM, often involving free energy perturbation or thermodynamic integration.0.5 - 1.2
QM + Machine Learning Uses QM-derived descriptors to train a machine learning model for pKa prediction. optibrium.comdigitellinc.com0.7 - 1.0

This table illustrates common methodologies and their general performance for pKa prediction on diverse sets of molecules. Specific accuracy for the title compound would require a dedicated study.

Interaction Energies with Solvent Molecules

The interaction between a solute and solvent molecules dictates its solvation properties. QM calculations can precisely quantify the energies of these interactions. By placing one or more explicit solvent molecules (e.g., water) around this compound, it is possible to calculate the hydrogen bonding and van der Waals interaction energies. These calculations help to build a molecular-level picture of the solvation shell and can be used to parameterize force fields for larger-scale simulations. For instance, the interaction energy between the imidazole nitrogen and a water molecule can be calculated to determine the strength of hydrogen bonding, which influences the molecule's solubility and conformational preferences in aqueous solution.

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solvation

While QM methods provide detailed electronic information, they are computationally too expensive for simulating the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and solvation dynamics.

Simulation of this compound in Aqueous and Non-Aqueous Environments

MD simulations can track the trajectory of this compound in various solvents, revealing its conformational flexibility. The molecule's rotatable bonds allow it to adopt numerous conformations, and MD simulations can determine the relative populations of these conformers in different environments. In an aqueous solution, the zwitterionic form is expected to be dominant, with simulations showing how water molecules arrange around the charged carboxylate and ammonium groups, as well as the polar imidazole ring. In a non-aqueous, non-polar solvent, the neutral form would prevail, leading to different conformational preferences, likely driven by intramolecular hydrogen bonding rather than solute-solvent interactions. Ab-initio MD simulations, which use quantum mechanics to calculate forces on the fly, can even model chemical reactions, such as the decarboxylation of amino acids in reactive environments. mdpi.com

Ligand-Protein Docking and Binding Free Energy Calculations

A key application of computational studies is to predict how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. This process typically begins with molecular docking to predict the most likely binding pose in the protein's active site. Following docking, MD simulations of the ligand-protein complex are performed to assess the stability of the binding pose and to calculate the binding free energy.

Studies on structurally similar compounds, such as (R)-2-amino-3-triazolpropanoic acid derivatives, demonstrate this workflow. frontiersin.orgnih.gov After docking the ligand into the receptor's binding site, MD simulations are run for tens to hundreds of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone indicates the stability of the complex. frontiersin.org

Binding free energy can then be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). These "end-point" methods calculate the free energy by combining molecular mechanics energies with continuum solvation models and an estimation of entropy. nih.gov More rigorous, but computationally intensive, methods like thermodynamic integration (TI) or free energy perturbation (FEP) can provide more accurate predictions of absolute or relative binding free energies. nih.govwustl.edu For a set of diverse inhibitors, these rigorous methods have achieved a mean absolute error as low as 0.6 kcal/mol. nih.gov

Table 2: Example of Data from a Ligand-Protein Interaction Study

ParameterDescriptionIllustrative Value/Observation
Docking Score Predicted binding affinity from the docking program.-8.5 kcal/mol
Ligand RMSD Root-mean-square deviation of the ligand's atoms from the initial docked pose during MD simulation.Stable trajectory with RMSD < 2.0 Å
MM/GBSA ΔG_bind Binding free energy calculated using the MM/GBSA method.-45.0 ± 5.0 kcal/mol
Key Interactions Hydrogen bonds, salt bridges, or hydrophobic contacts observed during the simulation.Hydrogen bond between imidazole N-H and protein backbone carbonyl.

This table provides an example of the type of results generated in a computational ligand-protein interaction study. The values are illustrative and not specific to the title compound.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

DFT is a powerful tool for predicting various spectroscopic properties, which can be used to validate experimental data or to aid in the characterization of a newly synthesized compound. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, one can generate theoretical NMR, IR, and Raman spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can predict the chemical shifts of ¹H and ¹³C atoms. The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net Recent work has shown that combining DFT calculations with machine learning can achieve accuracies comparable to high-level DFT methods but at a fraction of the computational cost, with mean absolute errors for ¹³C shifts around 1.5 ppm. nih.govescholarship.orgescholarship.org This allows for the rapid generation of theoretical spectra for candidate structures, which can be invaluable for confirming the correct constitution and stereochemistry by comparison with experimental spectra.

Similarly, DFT can be used to calculate the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the theoretical model. These predicted spectra can help in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the characteristic ring vibrations of the imidazole moiety.

Machine Learning Approaches in Predicting this compound Interactions

The integration of computational power and sophisticated algorithms has revolutionized the field of drug discovery and molecular biology. Machine learning (ML), a subset of artificial intelligence, has emerged as a pivotal tool for predicting and understanding the complex interactions between chemical compounds and biological systems. researchgate.netnih.gov In the context of this compound, a non-coded amino acid with potential applications in enhancing the stability of antimicrobial peptides, machine learning offers a promising avenue to elucidate its interaction profile and guide further research. nih.gov This section explores the application of machine learning methodologies to predict the biological interactions of this specific compound.

Machine learning models can be trained on large datasets of known molecule-protein interactions to learn the underlying patterns that govern these associations. researchgate.netfrontiersin.org For this compound, these predictive models can help identify potential protein targets, estimate binding affinities, and predict functional outcomes of these interactions. The general workflow for applying machine learning to predict these interactions involves several key steps: data acquisition and preparation, feature engineering, model selection and training, and finally, validation and interpretation. mdpi.com

Topological Descriptors: These 2D features describe the connectivity of atoms in the molecule and include metrics such as molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Physicochemical Properties: These descriptors quantify properties like hydrophobicity (logP), solubility, and pKa, which are critical for understanding the compound's behavior in a biological environment.

Structural Fingerprints: These are bit strings that encode the presence or absence of specific substructures within the molecule, providing a more detailed representation of its chemical architecture.

The following table illustrates a hypothetical set of molecular descriptors for this compound that could be used as input features for a machine learning model.

Feature TypeDescriptorHypothetical Value
Topological Molecular Weight169.18 g/mol
Number of Atoms19
Number of Rotatable Bonds3
Topological Polar Surface Area79.5 Ų
Physicochemical logP-1.5
pKa (acidic)2.1
pKa (basic)6.0 (imidazole), 9.2 (amine)
Structural Aromatic Rings1
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Once the features are extracted, various machine learning algorithms can be employed to build the predictive model. The choice of algorithm often depends on the specific prediction task, whether it is a classification problem (e.g., predicting whether an interaction occurs) or a regression problem (e.g., predicting the binding affinity). frontiersin.org Commonly used algorithms in this domain include:

Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate different classes of data. researchgate.netmdpi.com

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes of the individual trees. researchgate.netmdpi.com

Gradient Boosting Machines (GBM): Another ensemble technique that builds models in a stage-wise fashion and generalizes them by allowing optimization of an arbitrary differentiable loss function.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input. nih.gov

To illustrate the potential application of these models, consider a hypothetical study aimed at identifying bacterial protein targets for this compound, given its role in antimicrobial peptides. nih.gov A dataset of known interactions between amino acid derivatives and bacterial proteins could be compiled. The machine learning model would then be trained on this dataset to predict the likelihood of interaction with a panel of essential bacterial proteins.

The performance of such a predictive model can be evaluated using various metrics. For a classification task, metrics like accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC) are commonly used. The table below presents hypothetical performance metrics for different machine learning models in predicting the interaction of this compound with a set of bacterial proteins.

Machine Learning ModelAccuracyPrecisionRecallAUC-ROC
Support Vector Machine0.850.820.880.92
Random Forest0.880.860.900.94
Gradient Boosting Machine0.890.870.910.95
Deep Neural Network0.920.900.930.97

These hypothetical results suggest that a deep neural network could potentially offer the best predictive performance for this task. The predictions from such a model could then be used to prioritize candidate bacterial proteins for experimental validation, thereby accelerating the discovery of new antimicrobial targets.

Prebiotic Chemistry and Astrobiological Significance of R 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid

Abiotic Synthesis Pathways in Early Earth Conditions

The spontaneous formation of amino acids from simple inorganic precursors is a cornerstone of prebiotic chemistry, famously demonstrated by the Miller-Urey experiment. ebsco.comwikipedia.org This experiment and subsequent variations have shown that energy sources like electrical discharges, simulating lightning, could drive the synthesis of a variety of organic compounds, including amino acids, from a reducing atmosphere containing methane, ammonia, and water. ebsco.comwikipedia.org While direct experimental evidence for the abiotic synthesis of (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is not documented, its formation can be postulated through the convergence of established prebiotic pathways for its constituent parts: an amino acid backbone and an imidazole (B134444) ring.

The imidazole moiety itself is considered a plausible prebiotic molecule. Research has demonstrated that imidazole and its derivatives can be synthesized under conditions mimicking the primitive Earth. nih.gov One proposed pathway involves the reaction of an aldehyde (like formaldehyde (B43269) or acetaldehyde), glyoxal, and ammonia. nih.gov Another method suggests the formation of 4-methylimidazole (B133652) from a carbohydrate and ammonia. nih.gov The presence of these simple precursors in the prebiotic environment makes the formation of the imidazole ring a feasible event.

Once imidazole is formed, its incorporation into an amino acid structure could potentially follow a pathway analogous to the Strecker synthesis, a well-established mechanism for prebiotic amino acid formation. mdpi.com The Strecker synthesis involves the reaction of an aldehyde, ammonia, and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield an amino acid. In the context of this compound, a precursor aldehyde containing the imidazole ring would be required.

However, the synthesis of histidine, the proteinogenic amino acid containing an imidazole group, is known to be challenging under simulated prebiotic conditions. mdpi.com Some studies have reported the synthesis of histidine from erythrose and formamide, but the prebiotic plausibility of this process has been debated. mdpi.com The formation of this compound would likely face similar challenges, particularly concerning the specific attachment of the amino acid side chain to the N-1 position of the imidazole ring. The chirality of the molecule, the (R)-enantiomer, also presents a classic prebiotic puzzle, as abiotic syntheses typically result in racemic mixtures (equal amounts of L- and D-isomers).

Table 1: Plausible Prebiotic Reactants and Energy Sources for Amino Acid Synthesis

Precursor Molecules Energy Sources Resulting Compounds
Methane (CH₄), Ammonia (NH₃), Water (H₂O), Hydrogen (H₂) Electrical Discharges (Lightning), UV Radiation, Heat Glycine (B1666218), Alanine (B10760859), Aspartic Acid, etc. ebsco.comwikipedia.orgnih.gov
Formaldehyde, Glyoxal, Ammonia Heat, Aqueous Environment Imidazole, 2-methylimidazole (B133640) nih.gov
Carbohydrates, Ammonia Heat, Aqueous Environment 4-methylimidazole nih.gov
Hydrogen Cyanide (HCN), Aldehydes, Ammonia Aqueous Environment α-Amino Acids (via Strecker synthesis) mdpi.com

Role in Primitive Catalytic Systems

The imidazole ring is a key functional group in modern biochemistry, most notably in the active site of many enzymes where the histidine residue acts as a general acid-base catalyst. This catalytic prowess is attributed to the imidazole side chain's pKa being close to neutral, allowing it to act as both a proton donor and acceptor at physiological pH. It is therefore hypothesized that simple imidazole-containing molecules could have played a significant catalytic role in the prebiotic world, long before the advent of complex enzymes. nih.gov

The charge-relay system (-N=C-N-) present in the imidazole ring is crucial for the synthesis of phosphodiester and pyrophosphate bonds, which are fundamental to the structure of RNA and DNA and energy metabolism, respectively. nih.gov Imidazoles and other condensing agents have been shown to facilitate the polymerization of nucleotides to form oligonucleotides. nih.gov

While the specific catalytic activity of this compound has not been investigated in a prebiotic context, its structure suggests it could have participated in similar catalytic processes. As a free amino acid or as part of a short peptide, its imidazole group would have been available to catalyze reactions such as the formation of peptide bonds or the polymerization of other essential monomers. For instance, the dipeptide seryl-histidine has been shown to catalyze peptide synthesis and phosphodiester bond formation. mdpi.com This suggests that even simple peptides containing an imidazole moiety could have functioned as primitive organocatalysts. mdpi.com

Table 2: Potential Catalytic Roles of Imidazole-Containing Compounds in Prebiotic Chemistry

Catalytic Function Reactants Products Reference
Oligonucleotide Synthesis Imidazole-activated mononucleotides Phosphodiester bonds (RNA/DNA precursors) nih.govmdpi.com
Peptide Bond Formation Amino acids Dipeptides and longer peptides mdpi.com
General Acid-Base Catalysis Various organic substrates Hydrolysis, condensation products nih.gov

Detection in Extraterrestrial Environments

The search for life beyond Earth is intrinsically linked to the detection of biosignatures, including complex organic molecules like amino acids. Meteorites, particularly carbonaceous chondrites, have provided definitive evidence that the abiotic synthesis of organic compounds is not unique to Earth. nih.gov Analysis of meteorites such as the Murchison meteorite has revealed the presence of a diverse suite of amino acids, though not the specific compound this compound. nih.gov

Direct searches for imidazole in the interstellar medium have so far been unsuccessful. A 6-cm search for furan (B31954) and imidazole in various galactic sources, including Sagittarius A and Sagittarius B2, did not yield a positive detection, setting upper limits on their abundance. nasa.gov This lack of detection could be due to several factors, including low abundance, destruction by the harsh interstellar environment, or limitations in current detection methods.

Future astrobiological missions, equipped with advanced analytical instruments, may have the capability to detect a wider range of organic molecules on other celestial bodies like Mars or the icy moons of Jupiter and Saturn. Techniques such as mass spectrometry are central to these efforts, as they can identify a multitude of compounds in a given sample. eurekalert.org The development of novel extraction methods, potentially using non-aqueous solvents, aims to identify amino acids within rock samples, a previously inaccessible domain for extraterrestrial life detection. sdsu.edu Should this compound or similar imidazole-containing amino acids be detected in extraterrestrial samples, it would provide significant insight into the universality of the chemical pathways that may lead to life.

Table 3: Status of Extraterrestrial Searches for Relevant Compounds

Compound/Class Environment Detection Status Reference
Amino Acids (various) Carbonaceous Chondrites (e.g., Murchison) Detected nih.gov
Imidazole Interstellar Medium (e.g., Sgr A, Sgr B2) Not Detected (upper limits established) nasa.gov
Furan Interstellar Medium (various sources) Not Detected (upper limits established) nasa.gov

Future Directions in R 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid Research

Integration of Multi-Omics Data for Systems Biology Approaches

A comprehensive understanding of the cellular impact of (R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid necessitates a systems-level approach. By integrating various "omics" datasets, researchers can construct a holistic view of the molecular perturbations induced by this compound. Future investigations should focus on generating and integrating transcriptomic, proteomic, and metabolomic data from cellular or animal models exposed to this compound. This will enable the identification of perturbed pathways and novel molecular targets.

A hypothetical experimental design could involve treating a relevant cell line (e.g., a cancer cell line or a neuronal cell line) with the compound and performing a time-course analysis of the molecular changes.

Table 1: Hypothetical Multi-Omics Data Integration Strategy

Omics Layer Methodology Potential Biomarkers/Pathways for Investigation Hypothetical Rationale
Transcriptomics RNA-Sequencing (RNA-Seq)Differentially expressed genes related to cellular stress, apoptosis, and metabolic pathways.To identify the primary genetic and regulatory responses to the compound.
Proteomics Mass Spectrometry (e.g., SWATH-MS)Alterations in protein expression and post-translational modifications in key signaling pathways (e.g., MAPK, PI3K/Akt).To understand the functional consequences of transcriptional changes and identify direct protein interactors.
Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS)Changes in the levels of key metabolites, such as amino acids, lipids, and nucleotides.To assess the impact of the compound on cellular metabolism and bioenergetics.

By integrating these datasets, researchers could construct comprehensive network models to predict the compound's mechanism of action and identify potential therapeutic applications or off-target effects.

Development of Novel Research Probes and Biosensors

To visualize and quantify the spatiotemporal dynamics of this compound within living systems, the development of specific research probes and biosensors is crucial. These tools would enable researchers to track its uptake, distribution, and target engagement in real-time.

Future research in this area could focus on two main strategies:

Fluorescently Labeled Probes: Synthesizing derivatives of this compound conjugated to fluorophores. These probes could be used in high-resolution microscopy to study its subcellular localization.

Genetically Encoded Biosensors: Engineering fluorescent proteins that change their conformation and fluorescent properties upon binding to this compound. These biosensors could be expressed in cells or organisms to monitor the compound's dynamics non-invasively.

Table 2: Potential Probes and Biosensors for Studying this compound

Tool Design Principle Potential Application Key Parameters to Optimize
Fluorescent Probe Covalent attachment of a small organic fluorophore (e.g., fluorescein, rhodamine) to the amino or carboxyl group.Live-cell imaging to determine subcellular localization and trafficking.Photostability, quantum yield, cell permeability, and minimal steric hindrance.
FRET-based Biosensor A genetically encoded sensor with two fluorescent proteins (e.g., CFP and YFP) linked by a specific binding domain for the compound.Real-time monitoring of intracellular compound concentrations and dynamics.Binding affinity and specificity of the sensor domain, dynamic range of the FRET signal.

The development of such tools would be instrumental in elucidating the pharmacokinetics and pharmacodynamics of this compound at the cellular and organismal level.

Advanced Structural and Dynamic Studies at Atomic Resolution

A detailed understanding of how this compound interacts with its biological targets requires high-resolution structural information. Future research should employ advanced structural biology techniques to determine the three-dimensional structures of this compound in complex with its binding partners.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be used to solve the static structures of these complexes. Furthermore, nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations could provide insights into the dynamic nature of these interactions.

Table 3: Structural and Dynamic Methodologies for Future Investigation

Technique Objective Hypothetical Target Expected Insights
X-ray Crystallography Determine the static, atomic-resolution structure of the compound bound to a target protein.A putative target enzyme identified through multi-omics studies.Precise binding mode, key interacting residues, and conformational changes upon binding.
Cryo-Electron Microscopy (Cryo-EM) Visualize the structure of large protein complexes that interact with the compound.A large multi-protein complex involved in a signaling pathway modulated by the compound.Overall architecture of the complex and the location of the compound's binding site.
NMR Spectroscopy Characterize the structure and dynamics of the compound and its target in solution.A flexible or disordered protein target.Information on binding affinity, kinetics, and conformational dynamics of the interaction.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound-target complex over time.Any identified protein target with a known or modeled structure.Insights into the stability of the interaction, the role of solvent, and the mechanism of binding.

These studies will be critical for structure-based drug design efforts aimed at optimizing the potency and selectivity of this compound or its derivatives.

Exploration of Undiscovered Mechanistic Roles

The initial finding that this compound can enhance the stability of antimicrobial peptides suggests a potential role in overcoming enzymatic degradation. nih.gov However, its intrinsic biological activities remain to be discovered. Future research should focus on screening this compound for novel mechanistic roles in various biological contexts.

Systematic screening in diverse cellular and biochemical assays could uncover unexpected activities. For example, its structural similarity to histidine suggests it might interfere with histidine-dependent biological processes.

Table 4: Potential Areas for Mechanistic Exploration

Research Area Experimental Approach Hypothetical Role Rationale
Enzyme Inhibition In vitro enzymatic assays against a panel of enzymes, particularly those that utilize histidine in their active sites.Competitive or allosteric inhibitor of a key metabolic or signaling enzyme.The imidazole (B134444) ring is a common feature in enzyme active sites.
Receptor Modulation Radioligand binding assays and functional assays for a variety of cell surface receptors.Agonist or antagonist of a G protein-coupled receptor (GPCR) or ion channel.Many endogenous ligands for receptors are amino acid-based.
Modulation of Protein-Protein Interactions Protein interaction assays such as co-immunoprecipitation or surface plasmon resonance (SPR).Disruptor or stabilizer of a critical protein-protein interaction.The compound could bind at the interface of two interacting proteins.
Antimicrobial Activity Minimum inhibitory concentration (MIC) assays against a broad panel of pathogenic bacteria and fungi.Direct antimicrobial agent, potentially through a novel mechanism.The imidazole moiety is present in many antifungal and antibacterial compounds.

Uncovering novel mechanistic roles for this compound will be essential for identifying its most promising therapeutic applications.

Q & A

Q. Key Factors :

  • Regioselectivity : Substitution at the imidazole's S-2 vs. N-3 positions can occur, as seen in methimazole reactions. Optimizing catalysts (e.g., Cs₂CO₃/CuI) and solvents (DMF) improves S-2 selectivity .
  • Yield : Reported yields range from 50% (β-lactone route) to higher efficiencies with optimized protocols (e.g., tert-butyl propiolate reactions) .

Advanced: How does the imidazole substituent's position (1-yl vs. 4-yl) affect the biological and chemical properties of this compound compared to histidine analogs?

Answer:

  • Structural Implications : The 1-yl substitution distinguishes it from L-histidine (4-yl imidazole), altering metal-binding behavior. For example, 1-yl imidazole may coordinate metal ions differently in enzyme active sites, as demonstrated in myoglobin models incorporating imiTyr (ortho-imidazole-phenol ligands) .
  • Biological Activity : The 1-yl derivative shows potential in renin inhibitor design and bacterial growth studies, unlike histidine's role in protein structure. Comparative assays (e.g., enzyme inhibition kinetics) are critical to quantify these differences .

Basic: What analytical techniques are recommended for confirming the enantiomeric purity and structural integrity of this compound?

Answer:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • NMR Spectroscopy : Chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (COSY, HSQC) confirm stereochemistry and imidazole positioning .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects byproducts .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives across studies?

Answer:

  • Structural Re-analysis : Verify substituent positions (1-yl vs. 4-yl) via X-ray crystallography or NOESY NMR, as misassignment can lead to conflicting results .
  • Comparative Assays : Test derivatives under standardized conditions (e.g., diaminopimelic acid dehydrogenase inhibition assays) to isolate structure-activity relationships .

Advanced: What strategies optimize large-scale synthesis of this compound while minimizing byproducts?

Answer:

  • Catalytic Systems : Use CuI/Cs₂CO₃ to enhance regioselectivity and reduce N-3 byproducts in imidazole substitution reactions .
  • Protecting Groups : Boc-protection of amines (e.g., Boc-L-3-iodotyrosine) prevents side reactions during imidazole coupling .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography isolates the target compound from polar impurities .

Basic: What are the key applications of this compound in biochemical research?

Answer:

  • Enzyme Studies : Serves as a metal-binding probe in heme-copper oxidase models to study catalytic mechanisms .
  • Drug Design : Scaffold for renin inhibitors due to imidazole's affinity for protease active sites .
  • Bacterial Growth Assays : Evaluates histidine auxotrophy in bacterial mutants, requiring strict stereochemical validation .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?

Answer:

  • Docking Simulations : Predict binding modes with target enzymes (e.g., renin) using software like AutoDock Vina, focusing on imidazole-metal interactions .
  • QSAR Studies : Correlate substituent effects (e.g., fluorination at imidazole 2-position) with inhibitory potency using regression models .

Basic: What safety and handling protocols are essential for working with this compound in the laboratory?

Answer:

  • Storage : Store at -20°C in airtight containers to prevent degradation .
  • PPE : Use gloves, lab coats, and eye protection; avoid inhalation/ingestion per SDS guidelines .
  • Waste Disposal : Neutralize acidic solutions before disposal in designated biohazard containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid
Reactant of Route 2
(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.